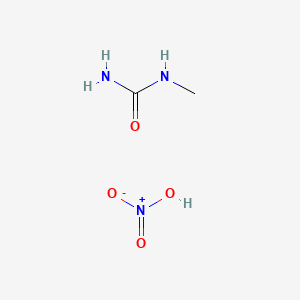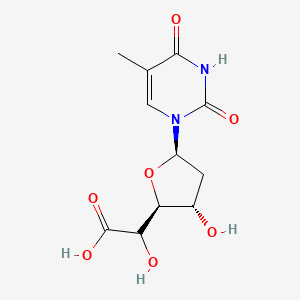
Thymidine 5'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 5’-carboxylic acid is a derivative of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine itself consists of the pyrimidine base thymine attached to a deoxyribose sugar. The addition of a carboxylic acid group at the 5’ position of thymidine results in thymidine 5’-carboxylic acid, which has unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymidine 5’-carboxylic acid can be synthesized through the selective oxidation of thymidine. One method involves the use of neocarzinostatin chromophore, which selectively oxidizes the 5’ carbon of nucleosides in DNA to form thymidine-5’-aldehyde. This aldehyde can then be further oxidized to thymidine 5’-carboxylic acid .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine 5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of thymidine to thymidine 5’-carboxylic acid through oxidation.
Reduction: Reduction of thymidine 5’-aldehyde to thymidine.
Substitution: Formation of derivatives through substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Neocarzinostatin chromophore and molecular oxygen.
Reduction: Sodium borohydride (NaBH4) for reducing aldehydes to alcohols.
Substitution: Various hydrazines to form hydrazone derivatives.
Major Products:
Oxidation: Thymidine 5’-carboxylic acid.
Reduction: Thymidine.
Substitution: Hydrazone derivatives of thymidine.
Applications De Recherche Scientifique
Thymidine 5’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various thymidine derivatives.
Biology: Studied for its role in DNA modification and repair mechanisms.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications .
Mécanisme D'action
Thymidine 5’-carboxylic acid exerts its effects primarily through its incorporation into DNA. It can interfere with DNA synthesis and repair by acting as a substrate for various enzymes involved in these processes. For example, it can be incorporated into DNA by DNA polymerases, leading to chain termination or mutations .
Comparaison Avec Des Composés Similaires
Thymidine: The parent nucleoside without the carboxylic acid group.
Thymidine 5’-aldehyde: An intermediate in the synthesis of thymidine 5’-carboxylic acid.
Uridine: A similar nucleoside found in RNA, where uracil replaces thymine
Uniqueness: Thymidine 5’-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5’ position, which imparts distinct chemical and biological properties. This modification allows it to participate in specific reactions and pathways that are not accessible to thymidine or other similar nucleosides .
Propriétés
Formule moléculaire |
C11H14N2O7 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
2-hydroxy-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C11H14N2O7/c1-4-3-13(11(19)12-9(4)16)6-2-5(14)8(20-6)7(15)10(17)18/h3,5-8,14-15H,2H2,1H3,(H,17,18)(H,12,16,19)/t5-,6+,7?,8-/m0/s1 |
Clé InChI |
XUQBHUDVMXHEIB-WHBCSPCOSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(C(=O)O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


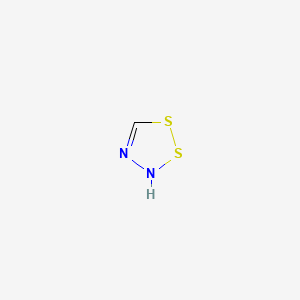
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

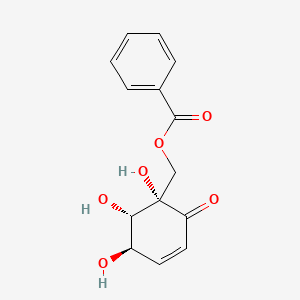

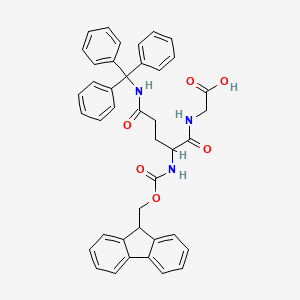
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
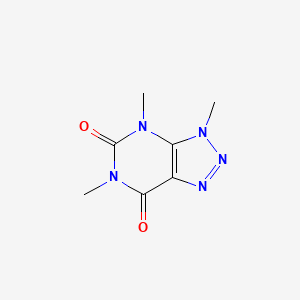
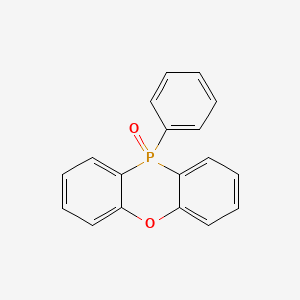
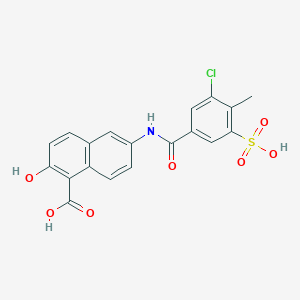
![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
